N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-benzimidazol-2-yl}methyl)-N-methylfuran-2-carboxamide
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Overview
Description
N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide typically involves multiple steps, including the formation of the benzodiazole ring, the attachment of the chlorinated phenoxy group, and the incorporation of the furan ring. Common synthetic routes may involve:
Formation of Benzodiazole Ring: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of Chlorinated Phenoxy Group: This can be achieved through nucleophilic substitution reactions, where the chlorinated phenoxy group is introduced to the benzodiazole ring.
Incorporation of Furan Ring: The furan ring is typically introduced through a coupling reaction, such as Suzuki-Miyaura coupling, which involves palladium-catalyzed cross-coupling of organoboron compounds with halides.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium for cross-coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-({1-[4-(4-chlorophenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
- N-({1-[4-(4-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide
Uniqueness
N-({1-[4-(4-chloro-3-methylphenoxy)butyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide is unique due to the presence of both chlorinated and methylated phenoxy groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in various applications, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C25H26ClN3O3 |
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Molecular Weight |
451.9 g/mol |
IUPAC Name |
N-[[1-[4-(4-chloro-3-methylphenoxy)butyl]benzimidazol-2-yl]methyl]-N-methylfuran-2-carboxamide |
InChI |
InChI=1S/C25H26ClN3O3/c1-18-16-19(11-12-20(18)26)31-14-6-5-13-29-22-9-4-3-8-21(22)27-24(29)17-28(2)25(30)23-10-7-15-32-23/h3-4,7-12,15-16H,5-6,13-14,17H2,1-2H3 |
InChI Key |
RPFGKVPWNIZDIE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OCCCCN2C3=CC=CC=C3N=C2CN(C)C(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
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